

An In-depth Technical Guide to Rezafungin: Discovery, Mechanism, and Preclinical Evaluation

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Compound of Interest

Compound Name: *Antifungal agent 124*

Cat. No.: *B15560132*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent recently approved for the treatment of candidemia and invasive candidiasis. It represents a significant advancement in the management of invasive fungal infections, offering a long half-life that allows for once-weekly intravenous dosing. This novel pharmacokinetic profile has the potential to simplify treatment regimens and improve patient outcomes. Rezafungin was developed by Cidara Therapeutics and is a semi-synthetic derivative of anidulafungin, modified to enhance its chemical stability and pharmacokinetic properties.

Discovery and Origin

The development of Rezafungin was driven by the need for new antifungal agents with improved efficacy, safety, and dosing convenience. The echinocandins as a class are valued for their potent fungicidal activity against a broad range of *Candida* species and their favorable safety profile, which stems from their specific targeting of a fungal cell wall component not present in mammalian cells.

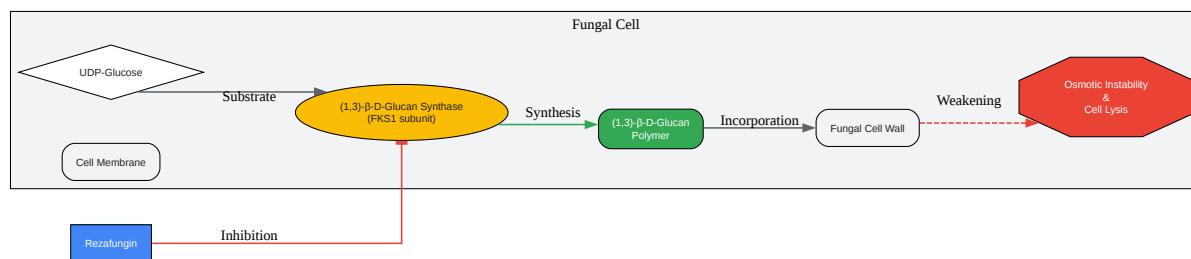
Rezafungin is a structural analog of anidulafungin, a first-generation echinocandin. A key structural modification in Rezafungin is the replacement of the hemiaminal moiety in

anidulafungin with a choline aminal ether at the C5 ornithine position. This change significantly increases the molecule's stability against chemical degradation, leading to a markedly prolonged half-life of over 130 hours in humans. This enhanced stability is the basis for its once-weekly dosing schedule, a significant advantage over the daily infusions required for other echinocandins.

Mechanism of Action

Like other echinocandins, Rezafungin's antifungal activity is derived from its potent and specific inhibition of the enzyme (1,3)- β -D-glucan synthase. This enzyme is an integral component of the fungal cell wall, responsible for the synthesis of (1,3)- β -D-glucan, a crucial polysaccharide that provides structural integrity to the cell wall.

By inhibiting (1,3)- β -D-glucan synthase, Rezafungin disrupts the formation of the fungal cell wall, leading to osmotic instability and ultimately, cell death. This targeted mechanism of action confers a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall and the (1,3)- β -D-glucan synthase enzyme. The fungicidal activity of Rezafungin against most *Candida* species is concentration-dependent.



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Mechanism of action of Rezafungin.

Quantitative Data

In Vitro Susceptibility

The following table summarizes the in vitro activity of Rezafungin against various *Candida* species as determined by Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.

Candida Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
<i>C. albicans</i>	0.03	0.06
<i>C. glabrata</i>	0.06	0.06
<i>C. parapsilosis</i>	1	2
<i>C. tropicalis</i>	0.03	0.06
<i>C. krusei</i>	0.03	0.03
<i>C. auris</i>	0.5	-

Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Trial Efficacy Data (ReSTORE Phase 3 Trial)

The ReSTORE trial was a multicenter, double-blind, randomized Phase 3 study comparing the efficacy and safety of once-weekly Rezafungin to once-daily caspofungin for the treatment of candidemia and/or invasive candidiasis.

Endpoint	Rezafungin (n=93)	Caspofungin (n=94)	Treatment Difference (95% CI)
Day 30 All-Cause Mortality	23.7% (22/93)	21.3% (20/94)	2.4% (-9.7 to 14.4)
Global Cure at Day 14	59.1% (55/93)	60.6% (57/94)	-1.1% (-14.9 to 12.7)
Mycological Eradication by Day 5	73.4%	64.9%	10.0% (-0.3 to 20.4)

The trial demonstrated the non-inferiority of Rezafungin to caspofungin for the primary endpoints of Day 30 all-cause mortality and Day 14 global cure.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.

- Inoculum Preparation:
 - Select several well-isolated colonies of the *Candida* species from a 24-hour culture on Sabouraud Dextrose Agar.
 - Suspend the colonies in 5 mL of sterile saline.
 - Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
 - Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 1-5 x 10^3 CFU/mL.
- Drug Dilution:
 - Prepare a stock solution of Rezafungin in an appropriate solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the Rezafungin stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the final desired concentrations (e.g., 0.015 to 16 μ g/mL).
- Plate Inoculation and Incubation:
 - Add 100 μ L of each twofold drug dilution to the wells of a new 96-well plate.
 - Add 100 μ L of the working fungal inoculum to each well, resulting in a final volume of 200 μ L.

- Include a drug-free well (growth control) and a media-only well (sterility control).
- Incubate the plate at 35°C for 24-48 hours.
- Reading Results:
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Rezafungin that causes a significant reduction (typically $\geq 50\%$) in turbidity compared to the growth control.

In Vivo Efficacy in a Mouse Model of Invasive Candidiasis

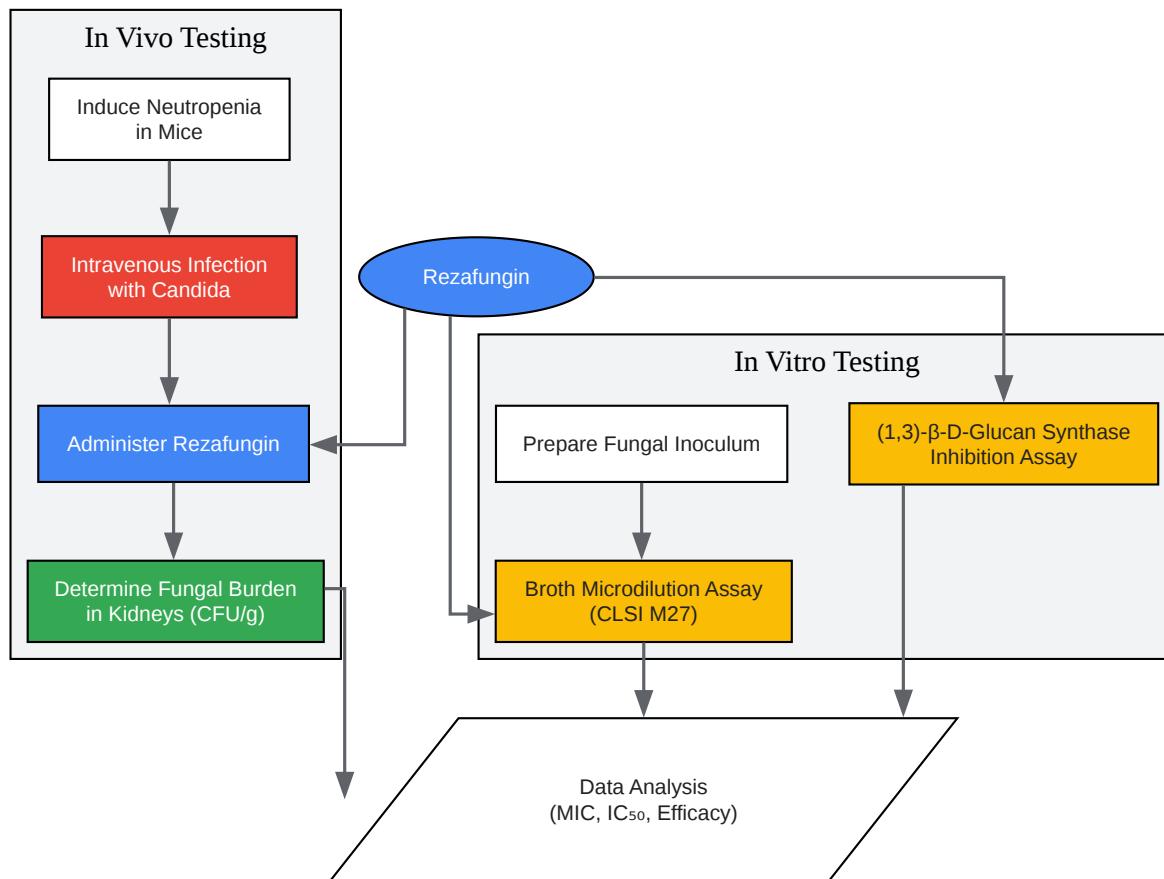
- Animal Model and Immunosuppression:
 - Use female BALB/c mice (6-8 weeks old).
 - Induce neutropenia by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 prior to infection.
- Infection:
 - Prepare an inoculum of *Candida albicans* from an overnight culture in Yeast Peptone Dextrose (YPD) broth.
 - Wash the cells in sterile saline and adjust the concentration to approximately 5×10^5 CFU/mL.
 - Infect the mice via intravenous injection into the lateral tail vein with 0.1 mL of the fungal suspension.
- Treatment:
 - Prepare Rezafungin for injection in a suitable vehicle (e.g., 20% SBE- β -CD in saline).
 - Administer a single dose of Rezafungin (e.g., 1, 5, or 20 mg/kg) intraperitoneally or intravenously at a specified time point (e.g., 2 hours post-infection).

- A control group should receive the vehicle only.
- Endpoint Evaluation:
 - Euthanize the mice at a predetermined time point (e.g., 72 hours post-infection).
 - Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions.
 - Plate the dilutions onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.
 - Determine the fungal burden by counting the number of colony-forming units (CFU) per gram of kidney tissue.

(1,3)- β -D-Glucan Synthase Inhibition Assay

- Enzyme Preparation:
 - Grow *Candida albicans* to the exponential phase in a suitable broth medium.
 - Harvest the cells by centrifugation and wash with a lysis buffer (e.g., 100 mM HEPES, pH 8.0, with protease inhibitors).
 - Lyse the cells using a bead beater with glass beads.
 - Prepare a crude membrane fraction by differential centrifugation. The low-speed supernatant can be used as the enzyme source.
- Assay Reaction:
 - The reaction mixture (e.g., 100 μ L final volume) should contain:
 - Tris buffer (pH 7.5)
 - GTPyS (a non-hydrolyzable GTP analog that activates the enzyme)
 - Bovine Serum Albumin
 - UDP-[³H]glucose (as the substrate)

- The prepared enzyme fraction
- Various concentrations of Rezafungin (or a vehicle control).
 - Incubate the reaction mixture at 30°C for 60-120 minutes.
- Quantification of Glucan Synthesis:
 - Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
 - Collect the acid-insoluble glucan polymer by filtration through a glass fiber filter.
 - Wash the filter to remove unincorporated UDP-[³H]glucose.
 - Measure the radioactivity retained on the filter using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition of glucan synthase activity for each Rezafungin concentration compared to the vehicle control.
 - Determine the IC₅₀ value, which is the concentration of Rezafungin that causes 50% inhibition of enzyme activity.



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Typical workflow for antifungal agent evaluation.

Conclusion

Rezafungin is a promising new addition to the antifungal armamentarium, offering a unique pharmacokinetic profile that allows for once-weekly dosing. Its potent in vitro and in vivo activity against a wide range of *Candida* species, including some resistant strains, combined with a well-established mechanism of action, makes it a valuable option for the treatment of invasive candidiasis. The data from preclinical and clinical studies support its efficacy and safety, positioning Rezafungin as a significant therapeutic advance in the management of serious fungal infections.

- To cite this document: BenchChem. [An In-depth Technical Guide to Rezafungin: Discovery, Mechanism, and Preclinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560132#antifungal-agent-124-discovery-and-origin\]](https://www.benchchem.com/product/b15560132#antifungal-agent-124-discovery-and-origin)

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